molecular formula C17H14FN5O2S B4523918 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4523918
M. Wt: 371.4 g/mol
InChI Key: ZQOPWGMJPMRNAJ-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic organic compound featuring a thiadiazole core linked to a pyridazinone moiety via an acetamide bridge. Key structural elements include:

  • Thiadiazole ring: Substituted with a cyclopropyl group at position 5, contributing to steric and electronic modulation .
  • Pyridazinone core: Functionalized with a 4-fluorophenyl group at position 3, enhancing hydrophobic interactions with biological targets .
  • Acetamide linker: Facilitates molecular flexibility and binding to enzyme active sites .

This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazole and pyridazine derivatives, which are associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-12-5-3-10(4-6-12)13-7-8-15(25)23(22-13)9-14(24)19-17-21-20-16(26-17)11-1-2-11/h3-8,11H,1-2,9H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPWGMJPMRNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources in the presence of a catalyst.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Synthesis of the Pyridazinone Moiety: This can be accomplished through various methods, including condensation reactions involving fluorophenyl-substituted precursors.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and pyridazinone intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and rigorous purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl group serves as a primary site for nucleophilic aromatic substitution (NAS). The fluorine atom’s electronegativity activates the ring for displacement by nucleophiles like amines or alkoxides:

Reaction TypeReagents/ConditionsProductNotes
Fluorine displacementEthanolamine, DMF, 80°C4-(2-hydroxyethylamino)phenyl derivativeYields depend on steric/electronic effects of substituents

This reactivity is critical for modifying the compound’s pharmacokinetic properties in drug design.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles such as acetylenedicarboxylates:

Reaction TypeReagents/ConditionsProduct
Huisgen cycloadditionDMAD, toluene, refluxFused triazole-thiadiazole system

These reactions expand the compound’s scaffold diversity for structure-activity relationship (SAR) studies.

Oxidation-Reduction Processes

  • Cyclopropyl group oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form a cyclopropane oxide intermediate, which rearranges to a carbonyl-containing product.

  • Pyridazine ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 6-oxo group to a hydroxyl, altering hydrogen-bonding capabilities.

Hydrolysis and Stability

The acetamide linkage undergoes pH-dependent hydrolysis:

ConditionsReaction Outcome
Acidic (HCl, reflux)Cleavage to carboxylic acid and amine fragments
Basic (NaOH, 60°C)Stable under mild conditions; degrades at >80°C

Hydrolysis profiles inform formulation strategies for pharmaceutical applications.

Cross-Coupling Reactions

The thiadiazole sulfur and pyridazine nitrogen atoms enable metal-catalyzed coupling:

Reaction TypeCatalysts/ReagentsApplication
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidsIntroduction of biaryl motifs for enhanced bioactivity

Biological Interactions

Research on structural analogs reveals:

  • Enzyme inhibition : Binds to COX-2 via hydrogen bonding with the 6-oxo group and π-π stacking with the fluorophenyl ring.

  • Receptor modulation : Interacts with kinase ATP-binding pockets, leveraging the thiadiazole’s planar geometry.

Comparative Reactivity Table

Functional GroupReactivityBiological Impact
4-fluorophenylNAS, cross-couplingEnhances target selectivity
ThiadiazoleCycloaddition, redoxModulates electronic properties
AcetamideHydrolysisAffects metabolic stability

This compound’s multifunctional design allows tailored modifications for medicinal chemistry applications, though experimental optimization remains essential for reaction efficiency .

Scientific Research Applications

Medicinal Chemistry

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances its ability to interact with microbial targets.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions:

  • Synthetic Routes : The synthesis often starts with the preparation of the thiadiazole and pyridazine rings separately. These intermediates are then coupled under specific conditions using solvents like dichloromethane and catalysts such as DABCO.
  • Industrial Production : For large-scale production, continuous flow synthesis techniques are employed to enhance efficiency and yield. Advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to isolate the desired product from reaction mixtures .

Case Study 1: Anticancer Mechanisms

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, primarily through the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Mechanism of Action

The mechanism by which N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS/Identifier) Core Structure Substituent Variations Biological Activity Key References
Target Compound Thiadiazole + Pyridazinone 5-cyclopropyl (thiadiazole); 3-(4-fluorophenyl) (pyridazine) Anticancer (hypothesized)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (1232827-11-0) Thiadiazole + Pyridazinone 5-methoxymethyl (thiadiazole); 3-(3-methoxyphenyl) (pyridazine) Anticancer (in vitro)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide Benzothiazole + Pyridazinone 4-chlorophenyl (pyridazine); 6-methoxy (benzothiazole) Enhanced enzyme inhibition
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(pyridin-2-yl)piperazin-1-yl]-5-oxopentanamide Thiadiazole + Piperazine Piperazine-pyridine extension CNS activity
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide Thiadiazole + Morpholine-pyridazinone 3-morpholinyl (pyridazine) Improved solubility

Impact of Substituents on Pharmacological Properties

Cyclopropyl vs. Bulkier Groups

  • The cyclopropyl group on the thiadiazole ring (target compound) provides a balance between steric hindrance and metabolic stability, unlike bulkier groups (e.g., cyclohexyl in ), which may reduce bioavailability .

Fluorophenyl vs. Other Aromatic Substituents

  • The 4-fluorophenyl group (target compound) improves binding affinity to hydrophobic enzyme pockets via fluorine’s electron-withdrawing effects, whereas chlorophenyl () may offer stronger van der Waals interactions but higher toxicity risks .
  • Morpholine-substituted pyridazine () introduces basicity and hydrogen-bonding capacity, favoring interactions with charged residues in targets like kinases .

Linker Modifications

  • The acetamide bridge in the target compound allows conformational flexibility, critical for accommodating diverse binding sites. In contrast, rigid linkers (e.g., piperazine in ) restrict mobility but may improve selectivity .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

  • Step 1 : Optimize cyclocondensation of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene with 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid using coupling agents like HATU or DCC in anhydrous DMF.
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography (gradient elution with dichloromethane:methanol).
  • Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm) and elemental analysis .

Basic: How to characterize the stereochemistry of the thiadiazole-pyridazine core?

Answer:

  • Method : Use a combination of 2D NMR (¹H-¹H COSY, NOESY) to resolve spatial proximity of protons. For example, NOE correlations between the cyclopropyl group and thiadiazole protons confirm the (2E) configuration.
  • Support : X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry. Reference data from structurally similar compounds (e.g., pyridazinone derivatives in ) can validate assignments .

Advanced: What catalytic systems improve yield in large-scale synthesis?

Answer:

  • Palladium catalysis : Adapt methods from , using Pd(OAc)₂ with ligands like Xantphos in reductive cyclization to stabilize intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 70°C, 65 W) while maintaining yield, as demonstrated for analogous acetamide derivatives .
  • Troubleshooting : Optimize solvent polarity (e.g., switch from DMF to NMP) to enhance solubility of bulky intermediates .

Advanced: How to analyze conflicting solubility and bioactivity data in different solvent systems?

Answer:

  • Step 1 : Conduct solubility profiling in DMSO, PBS, and cell culture media (e.g., DMEM) using UV-Vis spectroscopy. Note discrepancies between calculated and observed solubility due to aggregation.
  • Step 2 : Correlate bioactivity (e.g., IC₅₀ in antiproliferative assays) with solvent choice. For instance, DMSO >1% may artificially enhance membrane permeability, skewing results .
  • Resolution : Use standardized protocols (e.g., NIH/NCATS guidelines) for solvent vehicle controls .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

  • Cellular thermal shift assay (CETSA) : Incubate the compound with target proteins (e.g., kinase domains) and monitor thermal stabilization via Western blot.
  • SPR or ITC : Quantify binding affinity (Kd) to recombinant proteins. For example, suggests pyridazinone derivatives target ATP-binding pockets, which can be tested via competition assays with ATP-agarose .

Basic: How to assess stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation products via LC-MS.
  • Oxidative stability : Expose to H₂O₂ (0.1–1 mM) and monitor thiadiazole ring oxidation using ¹H NMR.
  • Storage : Store lyophilized at –80°C with desiccants to prevent thioamide hydrolysis .

Advanced: How to design SAR studies focusing on the fluorophenyl moiety?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the 4-fluorophenyl position.
  • Assay design : Test against panels of cancer cell lines (e.g., MCF-7, HCT-116) to correlate substituent effects with antiproliferative activity.
  • Computational modeling : Use docking (AutoDock Vina) to predict interactions with hydrophobic pockets, referencing crystallographic data from .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Answer:

  • Step 1 : Re-examine reaction conditions for unintended byproducts (e.g., oxidation of cyclopropyl to cyclopropanol).
  • Step 2 : Use high-field NMR (600 MHz+) with cryoprobes to detect trace impurities. Compare with literature data for similar thiadiazoles ().
  • Step 3 : Employ DOSY NMR to differentiate aggregates from monomeric species in solution .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hour exposure.
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology.
  • Reference : Adapt protocols from , which evaluated hydroxyacetamide derivatives in similar models .

Advanced: How to optimize bioavailability via prodrug design?

Answer:

  • Ester prodrugs : Modify the acetamide group with pivaloyloxymethyl (POM) to enhance intestinal absorption.
  • In vivo validation : Conduct pharmacokinetic studies in rodents (plasma AUC, Cmax) and compare with parent compound.
  • Hydrolysis kinetics : Test prodrug activation in simulated gastric fluid (pH 1.2) and human liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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